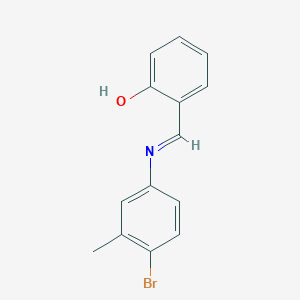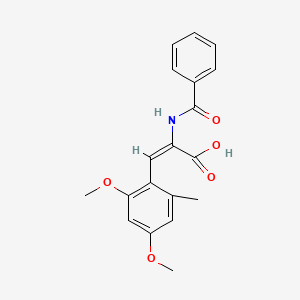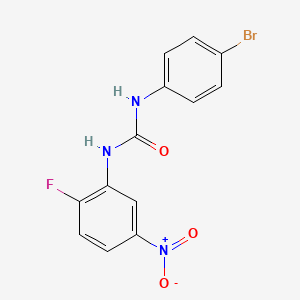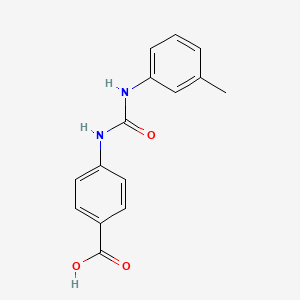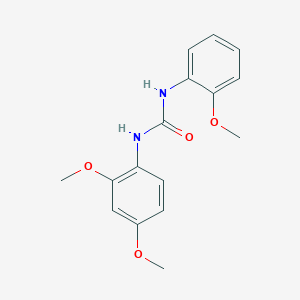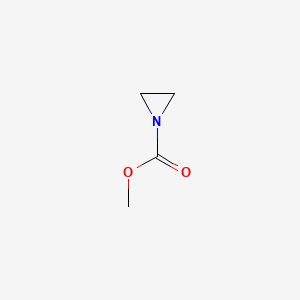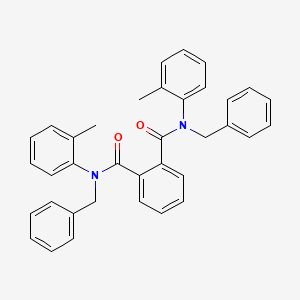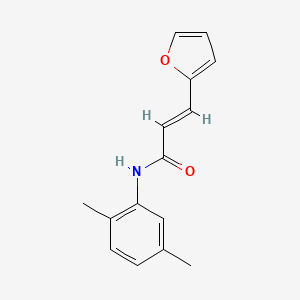
N-(3-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE typically involves the reaction of 2,4-dichlorophenol with 3-chloro-2-methylacetanilide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Triclosan: 2-(2,4-Dichlorophenoxy)-5-chlorophenol, known for its antimicrobial properties.
Triclopyr: 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine, used as a herbicide.
Uniqueness
3’-CHLORO-2-(2,4-DICHLOROPHENOXY)-2’-METHYLACETANILIDE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12Cl3NO2 |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-11(17)3-2-4-13(9)19-15(20)8-21-14-6-5-10(16)7-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
VRHVMJKEOFKLTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


